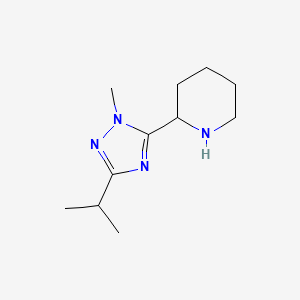
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemistry: It is explored for use in the development of new pesticides and herbicides due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexane
- 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pyridine
- 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
Uniqueness
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)10-13-11(15(3)14-10)9-6-4-5-7-12-9/h8-9,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
PFQWSWFLQGHTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=N1)C2CCCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)

![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)


